molecular formula C21H16FNO2 B2416980 4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 380437-34-3

4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2416980
CAS No.: 380437-34-3
M. Wt: 333.4 g/mol
InChI Key: DFJBOLNIHJRSHP-WYMLVPIESA-N
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Description

4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a tacrine-derived compound of significant interest in neurological and pharmacological research, primarily investigated for its potential as a multi-target directed ligand (MTDL) in the context of Alzheimer's disease. Its core research value lies in its dual inhibitory action; the molecule is designed to function as a potent acetylcholinesterase (AChE) inhibitor, thereby increasing cholinergic neurotransmission, while also demonstrating the ability to chelate biometals and inhibit amyloid-β (Aβ) peptide aggregation, two other key pathological hallmarks of the disease [https://pubs.acs.org/doi/10.1021/ml300112w]. This multi-target approach is a modern strategy to address the complex, multifactorial nature of neurodegenerative disorders. Researchers are exploring its efficacy in cellular and animal models to understand its neuroprotective effects, its impact on cognitive function, and its potential to modify disease progression. The presence of the fluorophenyl moiety is a strategic modification aimed at optimizing its binding affinity, pharmacokinetic properties, and blood-brain barrier penetration, making it a valuable chemical tool for probing the intricate pathways of neurodegeneration and for the development of novel therapeutic agents.

Properties

CAS No.

380437-34-3

Molecular Formula

C21H16FNO2

Molecular Weight

333.4 g/mol

IUPAC Name

(4E)-4-[(4-fluorophenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C21H16FNO2/c22-15-10-8-13(9-11-15)12-14-4-3-6-17-19(21(24)25)16-5-1-2-7-18(16)23-20(14)17/h1-2,5,7-12H,3-4,6H2,(H,24,25)/b14-12+

InChI Key

DFJBOLNIHJRSHP-WYMLVPIESA-N

solubility

not available

Origin of Product

United States

Preparation Methods

The synthesis of 4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with 1,2,3,4-tetrahydroacridine-9-carboxylic acid under specific reaction conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Chemistry

4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in:

  • Reagent for Organic Reactions: Acts as a key intermediate in the synthesis of more complex molecules.
  • Chemical Reactions: It undergoes various reactions such as oxidation and reduction, which can lead to the formation of carboxylic acids or ketones .

Biology

Research into the biological activities of this compound has shown potential effects on cellular processes. Applications include:

  • Enzyme Inhibition Studies: Investigations into its ability to inhibit key enzymes involved in metabolic pathways.
  • Cellular Assays: Preliminary studies indicate its potential role in modulating cellular signaling pathways .

Medicine

The therapeutic potential of this compound is being explored in several areas:

  • Neurodegenerative Diseases: Research is ongoing to evaluate its efficacy in treating conditions like Alzheimer's disease.
  • Cancer Treatment: The compound has shown promise in preclinical studies targeting various cancer cell lines. Notably, it demonstrated significant antitumor activity with mean GI50 values indicating effective inhibition of cell growth .

Data Table: Summary of Research Findings

Application AreaStudy FocusFindings
ChemistryOrganic SynthesisUsed as a building block for complex molecules; undergoes oxidation and reduction reactions .
BiologyEnzyme InhibitionPotential to inhibit key metabolic enzymes; affects cellular signaling pathways .
MedicineCancer ResearchSignificant antitumor activity; effective against multiple cancer cell lines with promising GI50 values .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and oxidative damage markers compared to untreated controls.

Case Study 2: Anticancer Activity

In a National Cancer Institute (NCI) screening program, the compound was assessed against a panel of cancer cell lines. It exhibited notable cytotoxicity with an average growth inhibition rate exceeding 50% at specific concentrations . Further studies are warranted to elucidate the mechanisms behind its anticancer properties.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can be compared with other similar compounds, such as:

    4-[(4-Chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid: This compound has a similar structure but with a chlorine atom instead of fluorine, which may result in different chemical and biological properties.

    4-[(4-Bromophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid:

    4-[(4-Methylphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid: The methyl group can affect the compound’s solubility and interaction with biological targets.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Biological Activity

4-[(4-Fluorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid (CAS Number: 380437-34-3) is a compound of interest due to its potential biological activities, particularly in the field of neuropharmacology. This article aims to provide a detailed overview of its biological activity, including its mechanism of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : (4Z)-4-(4-fluorobenzylidene)-1,2,3,4-tetrahydro-9-acridinecarboxylic acid
  • Molecular Formula : C21H16FNO2
  • Molecular Weight : 335.36 g/mol
  • Purity : ≥95% .

The biological activity of this compound is primarily linked to its ability to interact with cholinergic systems. It has been studied for its potential as an inhibitor of butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes that play crucial roles in neurotransmission by hydrolyzing the neurotransmitter acetylcholine.

Inhibition Studies

Recent studies have shown that derivatives of tetrahydroacridine compounds exhibit significant inhibitory effects on BChE. For example:

  • Inhibitory Potency : A related compound demonstrated an IC50 value of 0.29 µM against electric eel AChE and 1.18 µM against horse serum BChE . While specific IC50 values for this compound are not extensively documented, structural analogs suggest a similar mechanism could be expected.

Neuroprotective Effects

Research has indicated that compounds with similar structures can provide neuroprotective effects through their action on cholinergic pathways. For instance:

  • A study highlighted that certain tetrahydroquinazoline derivatives not only inhibited cholinesterases but also exhibited neuroprotective properties against oxidative stress-induced cell death . This suggests that this compound may possess similar properties.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The presence of the fluorophenyl group is believed to enhance lipophilicity and improve binding affinity to the target enzymes .

CompoundIC50 (µM)Target Enzyme
Tetrahydroquinazoline Derivative0.29AChE
Tetrahydroquinazoline Derivative1.18BChE

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